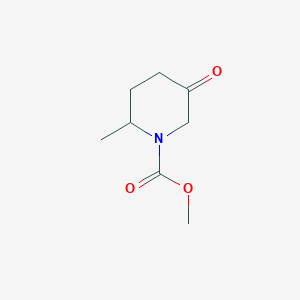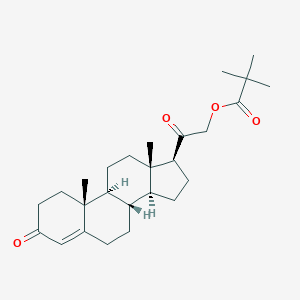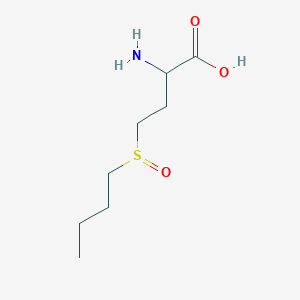
Oxychelerythrine
Übersicht
Beschreibung
Oxychelerythrine is a type of alkaloid that is isolated from Zanthoxylum integrifoliolum . It has a molecular structure of C21H17NO5 .
Synthesis Analysis
Oxychelerythrine was synthesized from easily available starting toluamide and benzonitrile using a toluamide-benzonitrile cycloaddition reaction in 6 steps . This strategy is based on the formation of 3-arylisoquinoline which could be transformed to benzo[c]phenanthridine alkaloid via intramolecular enamide ring formation reaction .
Molecular Structure Analysis
The molecular structure of Oxychelerythrine is C21H17NO5 . More detailed information about its molecular structure can be found in the PubChem database .
Chemical Reactions Analysis
The synthesis of Oxychelerythrine involves a toluamide-benzonitrile cycloaddition reaction . This reaction is part of a one-pot procedure for constructing essential carbon atoms for the desired alkaloid .
Physical And Chemical Properties Analysis
Detailed physical and chemical properties of Oxychelerythrine can be found in the PubChem database .
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
Oxychelerythrine has been investigated for its potential anti-tumor properties. Studies suggest that it inhibits tumor cell growth and induces apoptosis (programmed cell death) in various cancer cell lines . Researchers are exploring its mechanisms of action and its potential as an anticancer agent.
Protein Kinase C (PKC) Inhibition
Oxychelerythrine is known to inhibit PKC, an enzyme involved in cell signaling and regulation. PKC plays a crucial role in cell proliferation, differentiation, and apoptosis. By targeting PKC, oxychelerythrine may have implications in cancer therapy and other diseases .
Reactive Oxygen Species (ROS) Generation
Oxychelerythrine induces the production of ROS, which can lead to oxidative stress and cell damage. Researchers are studying its effects on cellular redox balance and exploring its potential therapeutic applications .
Glutathione (GSH) Transport Stimulation
GSH is an essential antioxidant involved in detoxification and cellular defense. Oxychelerythrine has been shown to enhance GSH transport, which may contribute to its protective effects against oxidative stress .
BclXL Function Inhibition
Oxychelerythrine inhibits the function of BclXL, a protein involved in regulating apoptosis. By disrupting BclXL activity, it could potentially enhance apoptosis in cancer cells .
Synthetic Methods and Applications
The synthesis of fully aromatized benzo[c]phenanthridine alkaloids, including oxychelerythrine, has been an attractive target for organic chemists. Researchers have developed efficient synthetic methods, such as the lithiated toluamide-benzonitrile cycloaddition, to access these alkaloids . This method provides easy access to starting materials and allows for constructing essential carbon atoms for desired alkaloids.
Zukünftige Richtungen
The multifunctional nature of phytochemicals like Oxychelerythrine has attracted attention for their potential to fight diseases like COVID-19 . Considering precautions related to toxicity at higher doses, it is expected that this compound could be useful in combination with proper antivirals to reduce the severity of COVID-19 symptoms .
Wirkmechanismus
Target of Action
Oxychelerythrine is an alkaloid that can be isolated from the plant Zanthoxylum integrifoliolum . It exhibits cytotoxicity against P-388 and HT-29 cell lines . It also shows high modulatory activity enhancing the susceptibility of the S. aureus ATCC 6538 to all the tested antibiotics .
Mode of Action
It is known to exhibit cytotoxicity against certain cell lines This suggests that it may interact with cellular targets to disrupt normal cell function, leading to cell death
Result of Action
Oxychelerythrine exhibits cytotoxicity against P-388 and HT-29 cell lines . This suggests that the compound’s action results in cell death in these cell lines. Additionally, Oxychelerythrine shows high modulatory activity enhancing the susceptibility of the S. aureus ATCC 6538 to all the tested antibiotics . This indicates that Oxychelerythrine may have potential as an antibacterial agent.
Eigenschaften
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(5-4-11-8-16-17(9-14(11)19)27-10-26-16)12-6-7-15(24-2)20(25-3)18(12)21(22)23/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTXRYTWDARUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C(=C(C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182584 | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxychelerythrine | |
CAS RN |
28342-33-8 | |
| Record name | Oxychelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28342-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelerythrine, 12,13-dihydro-13-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028342338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)





